Sitogluside is a natural product found in Acanthus ilicifolius, Iris tectorum, and other organisms with data available.
Daucosterol
CAS No.: 474-58-8
Cat. No.: VC0543262
Molecular Formula: C35H60O6
Molecular Weight: 576.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 474-58-8 |
---|---|
Molecular Formula | C35H60O6 |
Molecular Weight | 576.8 g/mol |
IUPAC Name | (2R,3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C35H60O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h10,20-22,24-33,36-39H,7-9,11-19H2,1-6H3/t21-,22-,24+,25+,26-,27+,28+,29-,30-,31+,32-,33-,34+,35-/m1/s1 |
Standard InChI Key | NPJICTMALKLTFW-OFUAXYCQSA-N |
Isomeric SMILES | CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C(C)C |
SMILES | CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C |
Canonical SMILES | CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C |
Appearance | Solid powder |
Melting Point | 275-277°C |
Introduction
Property | Value |
---|---|
Molecular weight | 576.859 g/mol |
Melting point | 291–293°C (decomposes) |
Solubility | Insoluble in water; soluble in DMSO, chloroform |
The molecule contains 14 defined stereocenters , contributing to its chiral complexity. X-ray crystallography reveals a planar steroid nucleus with the glucose moiety adopting a chair conformation .
Chemical Characterization
Spectroscopic Identification
Isolation from Mangifera indica roots yielded characteristic spectral data :
Infrared (IR) spectroscopy
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3450 cm: O–H stretch (glucoside)
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2958–2850 cm: C–H asymmetric stretching (CH, CH)
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1664 cm: C=C vibration (steroid nucleus)
H NMR (500 MHz, CDCl)
δ (ppm) | Assignment |
---|---|
5.35 | H-6 (steroid Δ doublet) |
4.54 | H-1' (anomeric proton) |
0.68 | C-18 methyl |
C NMR (125 MHz, CDCl)
δ (ppm) | Assignment |
---|---|
140.7 | C-5 (steroid) |
122.3 | C-6 (steroid) |
102.1 | C-1' (glucose anomeric) |
Pharmacological Activities
Neuroprotective Effects
Daucosterol enhances neural stem cell (NSC) proliferation through IGF1-AKT pathway activation :
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Cell Counting Kit-8 assay: Increased viable NSC count by 82% at 10 μM vs. control (p < 0.01)
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Flow cytometry: Elevated Division Index (DivI) from 1.2 to 2.8 in CFSE-labeled NSCs
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Mechanism: Phosphorylates AKT (3.5-fold increase vs. control) while downregulating PTEN
In ischemic stroke models, daucosterol (20 mg/kg) reduced neuronal loss by 67% through NMDA receptor modulation .
Anti-Cancer Properties
Daucosterol demonstrates broad-spectrum anti-proliferative activity:
Cell Line | IC (μM) | Mechanism |
---|---|---|
MGC803 (gastric) | 48.3 ± 2.1 | Caspase-3 activation (2.8×) |
HCT-116 (colon) | 52.7 ± 3.4 | Bcl-2/Bax ratio ↓ 0.38× |
MCF-7 (breast) | 56.9 ± 2.8 | ERα phosphorylation ↓ 57% |
In murine H22 hepatoma allografts, 0.5 mg/kg daucosterol reduced tumor volume by 63% without hepatotoxicity .
Hepatoprotective Activity
Combination therapy with umbilical cord MSC-derived exosomes (UCMSC-Exo) showed synergistic effects in liver failure models :
Parameter | Exosomes Alone | Exosomes + Daucosterol (20 mg/kg) |
---|---|---|
ALT reduction | 42% | 71% |
IL-6 mRNA suppression | 58% | 89% |
STAT3 phosphorylation | 39% ↓ | 82% ↓ |
Daucosterol potentiated exosome-mediated IL-6/STAT3 pathway inhibition, reducing hepatic fibrosis by 54% .
Cardiovascular Benefits
In heart failure with preserved ejection fraction (HFpEF) models :
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